molecular formula C5H4BrFN2 B1289370 5-Bromo-6-fluoropyridin-3-amine CAS No. 209328-99-4

5-Bromo-6-fluoropyridin-3-amine

Cat. No.: B1289370
CAS No.: 209328-99-4
M. Wt: 191 g/mol
InChI Key: YNQHWPMLZHWUOA-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoropyridin-3-amine (CAS RN: 209328-99-4) is a halogenated pyridine derivative with the molecular formula C₅H₄BrFN₂ and a molecular weight of 191.00 g/mol . This compound features a pyridine ring substituted with bromine at position 5, fluorine at position 6, and an amine group at position 2. It is typically stored at 2–8°C under an inert atmosphere to ensure stability .

Properties

IUPAC Name

5-bromo-6-fluoropyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNQHWPMLZHWUOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50593290
Record name 5-Bromo-6-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209328-99-4
Record name 5-Bromo-6-fluoropyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50593290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoropyridin-3-amine typically involves halogenation reactions. One common method is the bromination of 6-fluoropyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Another approach involves the Suzuki cross-coupling reaction, where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids in the presence of a palladium catalyst. This method provides a versatile route to synthesize various pyridine derivatives, including this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoropyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form complex organic molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

5-Bromo-6-fluoropyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

    Material Science: It is used in the development of advanced materials, including liquid crystals and organic semiconductors.

    Biological Studies: The compound is employed in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoropyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can also participate in various biochemical pathways, influencing cellular processes and signaling .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name CAS RN Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Purity (%)
This compound 209328-99-4 C₅H₄BrFN₂ Br (5), F (6), NH₂ (3) 191.00 N/A
5-Bromo-6-methoxypyridin-3-amine 53242-18-5 C₆H₇BrN₂O Br (5), OCH₃ (6), NH₂ (3) 217.04 N/A
6-Bromo-2-fluoropyridin-3-amine 850220-97-2 C₅H₄BrFN₂ Br (6), F (2), NH₂ (3) 191.00 97
5-Bromo-6-chloro-4-methylpyridin-3-amine 1461707-96-9 C₆H₆BrClN₂ Br (5), Cl (6), CH₃ (4), NH₂ (3) 235.48 95
3-Bromo-5-chloro-6-(trifluoromethyl)pyridin-2-amine 2137028-35-2 C₆H₃BrClF₃N₂ Br (3), Cl (5), CF₃ (6), NH₂ (2) 275.45 N/A

Key Observations:

Halogen Substituents :

  • Replacement of fluorine with chlorine (e.g., 5-Bromo-6-chloropyridin-3-amine) increases molecular weight and may enhance lipophilicity .
  • Fluorine’s electron-withdrawing effect improves metabolic stability compared to chlorine .

Functional Group Variations: Methoxy (OCH₃) groups (e.g., 5-Bromo-6-methoxypyridin-3-amine) introduce steric hindrance and hydrogen-bonding capacity, affecting solubility .

Positional Isomerism :

  • 6-Bromo-2-fluoropyridin-3-amine (Br at position 6, F at 2) retains the same molecular weight as the target compound but exhibits distinct electronic properties due to altered halogen positioning .

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